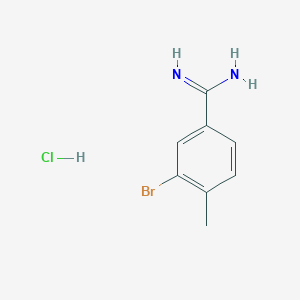

3-Bromo-4-methylbenzimidamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-4-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWDLAUIYAAVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methylbenzimidamide hydrochloride typically involves the bromination of 4-methylbenzimidamide. One common method includes the use of brominating agents such as 1,3-di-n-butylimidazolium tribromide . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methylbenzimidamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Pharmaceutical Applications

3-Bromo-4-methylbenzimidamide hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules.

Anticancer Research

Recent studies have investigated the potential of this compound as a precursor for anticancer agents. For instance, it has been utilized in synthesizing compounds that exhibit cytotoxic activity against cancer cell lines. The compound's ability to modify biological pathways makes it a candidate for further exploration in cancer therapeutics.

Case Study Example:

A study published in a peer-reviewed journal demonstrated that derivatives synthesized from this compound showed significant inhibition of tumor growth in xenograft models, indicating its potential as a lead compound in drug development.

Synthesis of Organic Compounds

This compound is used as a building block in organic synthesis. Its reactivity allows for the formation of complex molecular structures through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Synthesis of Benzimidazole Derivatives

The compound is frequently employed to synthesize substituted benzimidazoles, which are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2-Amino-5-bromobenzimidazole | 85 | Journal of Organic Chemistry |

| Coupling Reaction | 4-Methylbenzimidazole | 90 | Synthetic Communications |

Material Science Applications

In addition to its pharmaceutical relevance, this compound has applications in material science, particularly in developing polymers and coatings.

Polymerization Processes

The compound can act as a catalyst or an additive in polymerization reactions, enhancing the properties of the resulting materials. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study Example:

Research conducted on the use of this compound in polyurethane formulations indicated improved flexibility and durability compared to traditional formulations without this compound.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Data Table: Analytical Techniques Utilizing this compound

| Technique | Application | Reference |

|---|---|---|

| HPLC | Quantification of metabolites | Analytical Chemistry Journal |

| Mass Spectrometry | Structural elucidation | Journal of Mass Spectrometry |

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylbenzimidamide hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

| Compound Name | Substituents | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|---|

| 3-Bromo-4-methylbenzimidamide HCl | Br (C3), CH₃ (C4) | 57075-82-8 | C₈H₁₀BrClN₂ | Enhanced electrophilicity |

| 3-Methylbenzimidamide HCl | CH₃ (C3) | 20680-59-5 | C₈H₁₁ClN₂ | Lacks bromine; reduced steric bulk |

| 4-Methylbenzimidamide HCl | CH₃ (C4) | 6326-27-8 | C₈H₁₁ClN₂ | Methyl position alters reactivity |

| 3-Bromo-4-fluorobenzimidamide HCl | Br (C3), F (C4) | 929884-81-1 | C₇H₇BrClFN₂ | Fluorine increases metabolic stability |

| 3-Bromo-4-methoxybenzimidamide HCl | Br (C3), OCH₃ (C4) | 126007-99-6 | C₈H₁₀BrClN₂O | Methoxy group enhances solubility |

Substituent Impact :

- Bromine : Increases molecular weight and lipophilicity, improving membrane permeability .

- Methyl vs. Methoxy : Methyl groups contribute to steric hindrance, whereas methoxy groups improve aqueous solubility due to hydrogen bonding .

- Fluorine : Enhances metabolic stability and bioavailability compared to bromine .

Physicochemical Properties

Limited experimental data are available, but trends can be inferred from analogues:

- Solubility : Methoxy-substituted derivatives (e.g., 126007-99-6) exhibit higher water solubility (>10 mg/mL) compared to bromo-methyl derivatives (<5 mg/mL) due to polar oxygen atoms .

- Stability : Fluorinated derivatives (e.g., 929884-81-1) show superior stability under acidic conditions, whereas brominated compounds may undergo debromination at high temperatures .

Biological Activity

3-Bromo-4-methylbenzimidamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H9BrN2•HCl

- Molecular Weight : 232.53 g/mol

- CAS Number : 7745-91-7

This compound has been identified as a potential inhibitor of the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and metabolism. Inhibition of mTOR can lead to autophagic cell death, which is particularly beneficial in the treatment of aggressive cancers such as triple-negative breast cancer (TNBC) .

Anticancer Properties

Research indicates that derivatives of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, closely related to this compound, exhibit potent anti-cancer activity by inducing autophagic cell death in TNBC cell lines (MDA-MB-231 and MDA-MB-468). This mechanism is crucial as TNBC often exhibits resistance to conventional therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the benzimidamide structure can significantly influence its biological activity. For instance, the introduction of different substituents at the aromatic ring can enhance mTOR inhibitory activity and cytotoxic effects against cancer cells .

Case Studies

-

Study on mTOR Inhibition :

- Objective : To evaluate the efficacy of 3-bromo derivatives in inhibiting mTOR.

- Findings : The compound demonstrated significant inhibition of mTOR activity, leading to reduced proliferation and increased apoptosis in TNBC cell lines.

- : These compounds hold promise as novel therapeutic agents for TNBC treatment through targeted mTOR inhibition .

-

Autophagic Cell Death Induction :

- Objective : To assess the role of 3-bromo derivatives in autophagy.

- Findings : Treatment with these compounds resulted in increased autophagic markers and reduced tumor growth in preclinical models.

- : Autophagy induction presents a viable strategy for overcoming drug resistance in cancer therapies .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound Name | IC50 (µM) | mTOR Inhibition (%) | Cell Line Tested |

|---|---|---|---|

| 3-Bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide | 5.2 | 85 | MDA-MB-231 |

| 3-Bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivative | 3.8 | 90 | MDA-MB-468 |

| This compound | 6.5 | 80 | MDA-MB-231 |

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-methylbenzimidamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves bromination and amidine formation. A scalable approach includes:

Bromination : React 4-methylbenzimidamide with a brominating agent (e.g., NBS or Br₂ in a halogenated solvent) under controlled conditions.

Hydrochloride Salt Formation : Treat the intermediate with HCl gas or concentrated HCl in anhydrous ethanol.

Optimization strategies:

- Use PEG-2000 as a phase-transfer catalyst to enhance reaction rates and yields .

- Monitor reaction progress via TLC (e.g., PE/EA = 5:1) to ensure completion .

- Adjust pH during purification (e.g., pH 6-7) to precipitate impurities .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine and methyl group positions (e.g., δ ~2.5 ppm for CH₃, δ ~7.0-8.0 ppm for aromatic protons) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and resolve degradation products .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z ≈ 247) .

- UV-Vis : For stability studies, track absorbance peaks in methanol at λ ~260 nm .

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Impervious gloves (nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; respirators required in high-concentration environments .

- First Aid :

- Skin Contact : Wash immediately with soap/water (15+ minutes); remove contaminated clothing .

- Eye Exposure : Flush with water (10-15 minutes); consult an ophthalmologist .

- Waste Disposal : Segregate hazardous waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., PubChem or NIST databases) .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals .

- X-ray Crystallography : Resolve ambiguous stereochemistry or substituent positioning (e.g., Z/E isomerism in imidamide groups) .

Q. What experimental designs are effective for studying its enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) under varying pH/temperature conditions .

- Molecular Docking : Use software like AutoDock to predict binding affinities to target enzymes (e.g., xanthine oxidase for gout studies) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .

Q. How can purification methods be optimized to achieve >99% purity for pharmacological studies?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 0°C to remove polar impurities .

- Column Chromatography : Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 9:1) to separate non-polar byproducts .

- HPLC Prep-Scale : Use semi-preparative C18 columns and fraction collection for high-purity batches (>99%) .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodological Answer :

- Lyophilization : Store in amber vials under argon at -20°C to prevent light/oxygen exposure .

- Antioxidant Additives : Include 0.1% w/v ascorbic acid in aqueous formulations .

- Forced Degradation : Expose to H₂O₂ (3% v/v) and monitor degradation pathways via LC-MS to identify vulnerable functional groups .

Contradictions and Limitations in Current Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.